Estradiol 3-heptanoate
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Overview
Description
Preparation Methods
Estradiol 3-Enanthate is synthesized through esterification of estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Esterification Reaction: Estradiol reacts with enanthic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Purification: The product is purified through recrystallization or chromatography to obtain pure estradiol 3-enantate.
Industrial production methods involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Estradiol 3-Enanthate undergoes various chemical reactions, including:
Hydrolysis: In the body, estradiol 3-enantate is hydrolyzed by esterases to release estradiol and enanthic acid.
Oxidation and Reduction: Estradiol can undergo oxidation to form estrone and reduction to form estriol.
Substitution Reactions: The hydroxyl groups on estradiol can participate in substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Acid or Base Catalysts: For hydrolysis and substitution reactions.
Major products formed from these reactions include estrone, estriol, and various estradiol derivatives .
Scientific Research Applications
Estradiol 3-Enanthate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in estrogen receptor signaling and its effects on cellular processes.
Industry: Employed in the formulation of pharmaceutical products for controlled release of estradiol.
Mechanism of Action
Estradiol 3-Enanthate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription and leads to the formation of messenger RNA . This process ultimately results in the synthesis of proteins that mediate the physiological effects of estrogen, such as regulation of reproductive functions and maintenance of bone density .
Comparison with Similar Compounds
Estradiol 3-Enanthate is compared with other similar compounds, such as:
Estradiol Acetate: Another ester of estradiol, used in hormone replacement therapy.
Estradiol Benzoate: A shorter-acting ester of estradiol, used in veterinary medicine.
Estradiol Cypionate: A long-acting ester of estradiol, used in hormone replacement therapy and feminizing hormone therapy for transgender women.
Estradiol 3-Enanthate is unique due to its longer duration of action and its use in combination with progestins for hormonal birth control .
Properties
Molecular Formula |
C25H36O3 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-18-9-11-19-17(16-18)8-10-21-20(19)14-15-25(2)22(21)12-13-23(25)26/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
InChI Key |
OFPOLYAHWLREAO-BZDYCCQFSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origin of Product |
United States |
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